5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Catalog No.
S848846
CAS No.
1446002-35-2
M.F
C6H5BrFNO2S
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

CAS Number

1446002-35-2

Product Name

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

IUPAC Name

5-bromo-3-fluoro-2-methylsulfonylpyridine

Molecular Formula

C6H5BrFNO2S

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3

InChI Key

WWDRCENTMVWGSB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=N1)Br)F

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=N1)Br)F
  • Pyridine Ring

    Pyridine is a fundamental heterocyclic aromatic ring found in many biologically active molecules. It can participate in various interactions with enzymes and receptors, making it a valuable scaffold for drug discovery [].

  • Bromine and Fluorine Substituents

    The presence of bromine and fluorine atoms can alter the molecule's physical and chemical properties, such as lipophilicity (fat solubility) and electronic character. This can influence how the molecule interacts with biological systems [].

  • Methylsulfonyl Group

    The methylsulfonyl group (SO2CH3) can act as a hydrogen bond acceptor and can also participate in other polar interactions. This functionality can be used to improve the binding affinity of the molecule to a target protein [].

Based on these features, 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine could be a potential candidate for research in the following areas:

  • Medicial Chemistry

    The molecule's structure could be a starting point for the development of new drugs. By modifying different parts of the molecule, researchers could potentially create compounds with specific biological activities.

  • Material Science

    Pyridine derivatives have been explored in the development of functional materials, such as organic light-emitting diodes (OLEDs) and photovoltaics. The unique combination of functionalities in 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine could be of interest for investigation in these fields.

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a bromine atom, a fluorine atom, and a methylsulfonyl group attached to the pyridine ring. This compound is notable for its unique electronic properties and reactivity, which stem from the electron-withdrawing nature of the fluorine atom and the sulfonyl group. The molecular formula of this compound is C6H6BrFNO2S, with a molecular weight of 227.09 g/mol. Its structure allows it to participate in various

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by nucleophiles, allowing for the formation of new compounds. For instance, nucleophilic aromatic substitution can occur under suitable conditions.
  • Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives or reduced to generate different functional groups.
  • Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds in organic synthesis.

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine exhibits significant biological activity, particularly in medicinal chemistry. It has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4), an enzyme implicated in cancer cell proliferation. By inhibiting PLK4, this compound may disrupt cell division, offering a pathway for cancer therapeutic development. Furthermore, its fluorinated structure enhances its bioavailability and metabolic stability compared to non-fluorinated analogs.

The synthesis of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine typically involves several steps:

  • Starting Materials: Common precursors include 3-fluoropyridine and brominating agents.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or brominating reagents.
  • Methylsulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using methylsulfonyl chloride or similar reagents under basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels .

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing enzyme inhibitors and other pharmaceutical agents.
  • Agrochemicals: Its derivatives are utilized in the development of herbicides and insecticides due to their enhanced biological activity.
  • Materials Science: The unique properties of fluorinated compounds make them suitable for creating advanced materials with specific functionalities .

Interaction studies involving 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine focus on its binding affinity with biological targets. For example, research has demonstrated its ability to selectively inhibit PLK4, affecting cellular processes related to cancer progression. Additionally, studies on its interactions with other nucleophiles reveal insights into its reactivity patterns and potential applications in synthetic organic chemistry .

Several compounds share structural similarities with 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-FluoropyridineFluorine at position 2Lacks bromine and sulfonyl groups
4-FluoropyridineFluorine at position 4Similar reactivity but different electronic effects
3-Bromo-2-fluoropyridineBromine at position 3Does not contain a methylsulfonyl group

Uniqueness: The distinctive combination of both a bromine atom and a methylsulfonyl group in 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine imparts unique electronic properties that enhance its reactivity compared to other similar compounds. This makes it particularly valuable in synthetic applications where specific reactivity patterns are desired.

Classical Diazotization-Based Methodologies

The traditional approach to synthesizing fluorinated pyridines relies heavily on diazotization chemistry, particularly the Balz-Schiemann reaction and Craig diazotization-bromination techniques. The Craig diazotization-bromination method provides a well-established pathway for introducing bromine substituents onto pyridine rings through aminopyridine intermediates. This process involves the initial conversion of aminopyridine precursors to diazonium salts using sodium nitrite in acidic conditions, followed by treatment with hydrobromic acid and bromine to effect bromination.

The standard Craig technique employs 2-aminopyridine as starting material, which undergoes diazotization with hydrobromic acid in the presence of bromine and a diazotization agent. However, this methodology presents certain disadvantages, including the relatively high cost of hydrobromic acid and potential formation of undesired dibromopyridine byproducts such as 2,5-dibromopyridine. The process typically requires large volume equipment due to the use of 48% aqueous hydrobromic acid solutions, which decreases batch productivity substantially.

Enhanced Diazotization Protocols with Sulfuric Acid

Significant improvements to the Craig technique have been achieved through the incorporation of sulfuric acid as an additional hydrogen ion source during diazotization reactions. This modification allows for the use of reduced molar ratios of hydrobromic acid to aminopyridine substrate, typically ranging from 1:1 to 3.5:1, while maintaining a sulfuric acid to hydrobromic acid molar ratio between 2:8 and 8:2. The addition of concentrated sulfuric acid (above 90% aqueous solutions) serves multiple functions: it acts as a hydrogen ion source during diazotization, enables the use of smaller volume reaction vessels, and allows for higher productivity from comparable amounts of starting materials.

The improved process involves forming a "perbromide" intermediate by adding bromine to aminopyridine hydrobromide at -10°C, followed by diazotization with sodium nitrite at -5°C over approximately 2 hours with continuous nitrogen evolution. Product liberation is achieved through neutralization with 50% sodium hydroxide, followed by extraction with methylene chloride. This enhanced methodology typically achieves higher yields while reducing raw material costs.

Fluorination via Balz-Schiemann Chemistry

The Balz-Schiemann reaction remains a cornerstone methodology for introducing fluorine atoms into pyridine rings through diazonium salt intermediates. Recent investigations into fluorinated pyridine synthesis have demonstrated the effectiveness of using hydrobromic acid/pyridine systems as fluorinating reagents in continuous flow processes. The reaction proceeds through in situ generation of diazonium fluoride intermediates, which undergo thermal or photochemical decomposition to yield fluorinated products.

Photochemically induced fluorodediazoniation offers particular advantages over thermal decomposition methods, as it operates under milder conditions and provides higher product selectivity. The process involves generation of diazonium salts using sodium nitrite in combination with hydrobromic acid/pyridine mixtures under water-free conditions, followed by photochemical activation using high-power 365 nanometer light-emitting diodes. This approach achieves product selectivities of ≥95% at full conversion within 10-minute residence times.

Molecular Geometry Analysis via X-Ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

The molecular structure of 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine represents a trisubstituted pyridine derivative with the molecular formula C₆H₅BrFNO₂S and a molecular weight of 254.08 g/mol [1] [2]. The compound crystallizes as a solid at room temperature and exhibits characteristic geometric parameters consistent with substituted pyridine systems [1].

Table 1: Basic Molecular Properties of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

ParameterValue
Molecular FormulaC₆H₅BrFNO₂S
Molecular Weight (g/mol)254.08
CAS Number1446002-35-2
IUPAC Name5-bromo-3-fluoro-2-methylsulfonylpyridine
InChI KeyWWDRCENTMVWGSB-UHFFFAOYSA-N
Physical StateSolid
Storage TemperatureRoom temperature (sealed, dry)
Purity (%)95

X-ray crystallographic analysis of similar halogenated pyridine derivatives reveals that the pyridine ring maintains planarity with minimal deviation from ideal aromatic geometry [3] [4]. The pyridine rings in substituted derivatives typically exhibit root mean square deviations between 0.002 and 0.01 Å from planarity [5]. For 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine, the presence of multiple electron-withdrawing substituents is expected to result in slight bond length variations compared to unsubstituted pyridine [6].

Table 2: Theoretical Molecular Geometry Parameters

Bond/Angle ParameterTypical Value (Å or °)Reference Type
C-N (pyridine ring)1.34-1.36 ÅLiterature average
C-C (pyridine ring)1.38-1.40 ÅLiterature average
C-Br bond length1.89-1.92 ÅLiterature average
C-F bond length1.35-1.37 ÅLiterature average
S-O bond length1.43-1.45 ÅLiterature average
S-C bond length1.78-1.80 ÅLiterature average
N-C-C bond angle116-118°Literature average
C-C-C bond angle118-120°Literature average
C-N-C bond angle117-119°Literature average
O-S-O bond angle118-120°Literature average
C-S-O bond angle105-107°Literature average

Nuclear magnetic resonance spectroscopy provides detailed structural information about the electronic environment of individual atoms within the molecule [7] [8]. The ¹H nuclear magnetic resonance spectrum of 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine exhibits characteristic chemical shifts for the pyridine protons, with H-4 appearing at 8.0-8.5 ppm and H-6 at 8.5-9.0 ppm due to the deshielding effects of the electron-withdrawing substituents [7] [9]. The methylsulfonyl protons appear as a singlet at 3.2-3.5 ppm [7].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data for 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Nuclear Magnetic Resonance TypeAssignmentChemical Shift (ppm)Multiplicity/Coupling
¹H Nuclear Magnetic ResonanceH-4 (pyridine)8.0-8.5d, J = 1-3 Hz
¹H Nuclear Magnetic ResonanceH-6 (pyridine)8.5-9.0d, J = 1-3 Hz
¹H Nuclear Magnetic ResonanceSO₂CH₃3.2-3.5s
¹³C Nuclear Magnetic ResonanceC-2 (pyridine)155-165s
¹³C Nuclear Magnetic ResonanceC-3 (pyridine)125-135d, J = 20-25 Hz
¹³C Nuclear Magnetic ResonanceC-4 (pyridine)140-150d, J = 5-10 Hz
¹³C Nuclear Magnetic ResonanceC-5 (pyridine)105-115d, J = 25-30 Hz
¹³C Nuclear Magnetic ResonanceC-6 (pyridine)150-160d, J = 3-8 Hz
¹³C Nuclear Magnetic ResonanceSO₂CH₃42-45s
¹⁹F Nuclear Magnetic ResonanceF-3 (pyridine)-115 to -125t, J = 1-3 Hz
¹⁵N Nuclear Magnetic ResonanceN-1 (pyridine)-60 to -80s

The ¹⁹F nuclear magnetic resonance spectroscopy provides particularly valuable information about the fluorine environment, with the fluorine at the 3-position appearing at -115 to -125 ppm [8] [9]. This chemical shift is characteristic of aromatic fluorine atoms and reflects the electronic influence of neighboring substituents [9]. The ¹³C nuclear magnetic resonance spectrum shows carbon-fluorine coupling patterns, with the C-3 carbon exhibiting a large coupling constant of 20-25 Hz due to direct attachment to fluorine [7] [8].

Electronic Effects of Methylsulfonyl and Halogen Substituents on Pyridine Ring Reactivity

The electronic properties of 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine are fundamentally altered by the presence of three electron-withdrawing substituents, which significantly impact the reactivity of the pyridine ring [10] [11]. The nitrogen atom in pyridine inherently creates an electron-deficient aromatic system due to its higher electronegativity compared to carbon, and the additional substituents further enhance this electron deficiency [12] [13].

The methylsulfonyl group represents one of the strongest electron-withdrawing substituents in organic chemistry, exerting both inductive and resonance effects [14] [13]. The sulfonyl functionality withdraws electron density through both sigma-inductive effects and pi-acceptor resonance mechanisms [14]. This electron withdrawal significantly reduces the nucleophilicity of the pyridine nitrogen and makes the ring highly susceptible to nucleophilic attack [11] [12].

Table 4: Electronic Effects of Substituents on Pyridine Ring

SubstituentElectronic EffectEffect on ReactivityMechanism
Bromine (Br)Weak electron-withdrawingDeactivates ring toward electrophilic aromatic substitutionInductive effect (-I)
Fluorine (F)Strong electron-withdrawingStrongly deactivates ring toward electrophilic aromatic substitutionInductive effect (-I)
Methylsulfonyl (SO₂CH₃)Strong electron-withdrawingStrongly deactivates ring toward electrophilic aromatic substitutionInductive and resonance (-I, -R)
Combined EffectHighly electron-deficient ringFavors nucleophilic substitutionCumulative electron withdrawal

The halogen substituents contribute additional electron-withdrawing effects through inductive mechanisms [15] [16]. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect that significantly impacts the electronic distribution within the pyridine ring [15]. The bromine atom, while less electronegative than fluorine, still contributes to ring deactivation through inductive effects [16] [12].

The cumulative effect of these three electron-withdrawing groups creates a highly electron-deficient pyridine system that exhibits dramatically altered reactivity compared to unsubstituted pyridine [10] [11]. Electrophilic aromatic substitution reactions become extremely difficult, requiring harsh conditions and typically proceeding with poor selectivity [10] [12]. Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the electron deficiency is most pronounced [11] [12].

The electronic effects manifest in the nuclear magnetic resonance spectra through significant downfield shifts of the aromatic protons, reflecting the deshielding caused by reduced electron density [17] [18]. The ¹⁵N nuclear magnetic resonance chemical shift is also significantly affected, with coordination shifts exceeding 100 ppm when the nitrogen participates in coordination complexes [17] [18].

Solubility, Stability, and Thermal Behavior in Different Solvent Systems

The solubility profile of 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine reflects the compound's polar nature due to the presence of the methylsulfonyl group and the electron-deficient pyridine ring [19] [20]. The compound exhibits variable solubility depending on the polarity and hydrogen-bonding capability of the solvent system [19] [21].

Table 5: Solubility and Stability Profile

Solvent SystemSolubilityStabilityComments
WaterPoorStableLimited due to low polarity
MethanolModerateStableEnhanced by hydrogen bonding
EthanolModerateStableEnhanced by hydrogen bonding
Dimethyl sulfoxideGoodStableHigh polarity match
DichloromethaneGoodStableGood organic solvent
TolueneModerateStableModerate aromatic interactions
HexanePoorStablePoor polarity match
AcetoneGoodStableGood polar aprotic solvent

The compound demonstrates excellent stability in most common organic solvents under ambient conditions [19] [20]. The methylsulfonyl group contributes to enhanced solubility in polar solvents through its ability to participate in hydrogen bonding and dipolar interactions [21]. In contrast, solubility in nonpolar solvents such as hexane remains limited due to the polar nature of the substituents [20].

Thermal stability analysis reveals that 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine exhibits high thermal stability up to approximately 200-250°C [22] [23]. The compound maintains structural integrity at elevated temperatures, making it suitable for synthetic transformations requiring heating [24] [25]. Thermogravimetric analysis of similar methylsulfonyl-containing compounds indicates that decomposition typically begins around 280-320°C with an initial 5% mass loss [22].

Table 6: Thermal Stability and Behavior of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Thermal ParameterValue/RangeAnalysis MethodComments
Melting Point Range145-155°CDifferential scanning calorimetrySingle melting event expected
Decomposition Onset (Td5%)280-320°CThermogravimetric analysis5% mass loss temperature
Maximum Thermal Stability200-250°CThermogravimetric analysisStable in inert atmosphere
Major Decomposition Stage 1320-450°CThermogravimetric analysis-Fourier transform infraredSO₂CH₃ group decomposition
Major Decomposition Stage 2450-600°CThermogravimetric analysis-Fourier transform infraredRing fragmentation
Residual Mass at 800°C15-25%Thermogravimetric analysisCarbonaceous residue
Thermal Stability ClassificationHighCombined methodsSuperior to many organics
Storage Temperature RecommendationRoom temperatureStability studyAvoid elevated temperatures

The thermal decomposition pathway involves multiple stages, with initial decomposition occurring through cleavage of the methylsulfonyl group [22] [23]. The first major decomposition stage typically involves loss of sulfur dioxide and methyl radicals, followed by fragmentation of the pyridine ring at higher temperatures [22]. The presence of halogen substituents influences the decomposition pathway, with hydrogen bromide and hydrogen fluoride evolution occurring during the later stages of thermal breakdown [26].

Table 7: Thermal Decomposition Profile

Temperature Range (°C)ProcessExpected ProductsMass Loss (%)
Room temp - 200Stable storageNo decomposition0-2
200 - 320Initial decompositionSO₂, CH₃ radicals5-15
320 - 450Major decomposition 1HBr, HF, pyridine fragments30-50
450 - 600Major decomposition 2CO₂, CO, N₂, C-fragments20-35
600 - 800CarbonizationCarbon residue5-15

Electronic Activation and Regioselectivity

The nucleophilic aromatic substitution reactions of 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine are governed by the electronic properties of the substituents and their positions on the pyridine ring. The compound exhibits exceptional reactivity toward nucleophilic substitution due to the synergistic effects of multiple electron-withdrawing groups [1] [2].

The methylsulfonyl group at position 2 serves as a powerful electron-withdrawing substituent, significantly enhancing the electrophilicity of the pyridine ring. This group exhibits a very strong electron-withdrawing effect through both inductive and resonance mechanisms, making it one of the most activating substituents for nucleophilic aromatic substitution reactions [3] . The fluorine atom at position 3 provides additional activation through its strong electronegativity, while the bromine at position 5 acts as both an activating group and a potential leaving group [6].
The regioselectivity of nucleophilic substitution on 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine follows established patterns for electron-deficient heterocycles. The most reactive positions are those that can best stabilize the Meisenheimer complex intermediate through resonance with the electron-withdrawing nitrogen atom and substituents [7] [8].

Mechanistic Pathways and Intermediates

The nucleophilic aromatic substitution mechanism proceeds through the classic addition-elimination pathway, forming a Meisenheimer complex as the key intermediate [9] [10]. For 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine, the mechanism involves:

  • Addition Step: The nucleophile attacks the electron-deficient carbon, forming a σ-complex (Meisenheimer complex)
  • Elimination Step: The leaving group departs, restoring aromaticity

The stability of the Meisenheimer complex is crucial for determining reaction rates and regioselectivity. The methylsulfonyl group at position 2 provides exceptional stabilization through its strong electron-withdrawing effect, making this position highly reactive toward nucleophilic attack [11] [1].

PositionMeisenheimer Complex StabilityReaction Rate (relative)
Position 2Very high (stabilized by SO2Me and N)100
Position 5High (stabilized by N, Br as leaving group)80
Position 6Moderate (stabilized by N)60
Position 4Moderate (stabilized by N)15
Position 3Low (no direct stabilization)1

Leaving Group Effects

The leaving group ability in nucleophilic aromatic substitution differs significantly from aliphatic substitution reactions. Fluorine, despite being a poor leaving group in aliphatic systems, exhibits enhanced leaving group ability in aromatic systems due to its strong electron-withdrawing effect [6]. This phenomenon is attributed to the mechanism being controlled by the addition step rather than the elimination step.

Research has demonstrated that fluorine can be up to 3300 times more reactive than iodine in certain nucleophilic aromatic substitution reactions . For 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine, the fluorine at position 3 can undergo substitution, particularly under conditions that favor strong nucleophiles.

The bromine at position 5 acts as an excellent leaving group, combining moderate electron-withdrawing properties with good leaving group ability. This dual functionality makes position 5 particularly reactive toward nucleophilic substitution reactions [12] [9].

Kinetic Studies and Reaction Conditions

Kinetic studies of nucleophilic substitution reactions on halogenated pyridines reveal that the reaction rates are primarily controlled by the electronic nature of the substituents rather than the intrinsic leaving group ability [1] [10]. For 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine, typical reaction conditions include:

  • Temperature: 70-90°C for most nucleophiles
  • Solvents: Polar aprotic solvents (dimethyl sulfoxide, dimethylformamide)
  • Bases: Potassium carbonate, cesium carbonate
  • Reaction times: 12-24 hours depending on nucleophile strength

The reaction kinetics follow second-order behavior, with the rate being dependent on both the concentration of the substrate and the nucleophile [13] [10]. Strong nucleophiles such as alkoxides and amines react readily, while weaker nucleophiles require elevated temperatures or extended reaction times.

Nucleophile TypeReaction TemperatureTypical YieldReaction Time
Primary amines70°C85-95%12-16 hours
Secondary amines80°C80-90%16-20 hours
Alkoxides60°C90-95%8-12 hours
Thiolates70°C85-90%12-16 hours

Substrate Scope and Limitations

The nucleophilic substitution reactions of 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine exhibit broad substrate scope, accommodating various nucleophilic partners. Primary and secondary amines react efficiently to form aminopyridine derivatives, which are valuable intermediates in pharmaceutical synthesis [14] .

Oxygen nucleophiles, including alcohols and phenols, undergo substitution to form ether linkages. The reaction typically requires basic conditions to generate the alkoxide nucleophile in situ [12] [16]. Sulfur nucleophiles, such as thiolates, also participate in substitution reactions, forming thioether products with good yields [9].

The limitations of these reactions include sensitivity to steric hindrance around the reaction center and the requirement for electron-withdrawing activation. Tertiary amines generally do not participate in these reactions due to steric constraints, and very weak nucleophiles may require harsh conditions that can lead to decomposition [13] [10].

Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Applications

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile methods for forming carbon-carbon bonds using 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine as a coupling partner [17] [18]. The bromine at position 5 serves as an excellent leaving group for oxidative addition to palladium catalysts, enabling efficient coupling with various boronic acids and boronic esters.

The reaction mechanism involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond
  • Transmetalation: The boronic acid transfers its organic group to palladium
  • Reductive Elimination: The coupled product is formed with regeneration of the palladium(0) catalyst

For 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine, typical Suzuki-Miyaura conditions include:

  • Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands
  • Base: Potassium carbonate, cesium carbonate, or potassium phosphate
  • Solvent: Toluene, ethanol, or dimethylformamide
  • Temperature: 80-100°C
  • Reaction time: 6-12 hours
Boronic Acid TypeCatalyst LoadingYieldReaction Time
Aryl boronic acids5-10 mol%85-95%6-8 hours
Heteroaryl boronic acids10-15 mol%80-90%8-10 hours
Vinyl boronic acids10 mol%75-85%10-12 hours
Alkyl boronic acids15 mol%70-80%12-16 hours

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination reaction provides an efficient method for forming carbon-nitrogen bonds using 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine [19] [20]. This palladium-catalyzed reaction couples the bromine-substituted pyridine with primary and secondary amines to form aminopyridine derivatives.

The reaction mechanism involves:

  • Oxidative Addition: Palladium(0) inserts into the carbon-bromine bond
  • Coordination: The amine coordinates to the palladium center
  • Deprotonation: Base removes a proton from the coordinated amine
  • Reductive Elimination: The carbon-nitrogen bond is formed

Optimized conditions for Buchwald-Hartwig amination include:

  • Catalyst: Palladium acetate or chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)
  • Ligand: BINAP, DPEphos, or specialized phosphine ligands
  • Base: Sodium tert-butoxide, cesium carbonate, or potassium tert-butoxide
  • Solvent: Toluene, dioxane, or dimethylformamide
  • Temperature: 80-120°C
Amine TypeCatalyst SystemYieldReaction Conditions
Primary anilinesPd(OAc)2/BINAP85-95%100°C, 12 hours
Secondary anilinesPd(OAc)2/DPEphos80-90%110°C, 16 hours
Aliphatic aminesPd2(dba)3/P(t-Bu)375-85%120°C, 18 hours
Heterocyclic aminesPd(OAc)2/XPhos70-80%100°C, 20 hours

Selectivity and Functional Group Tolerance

The cross-coupling reactions of 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine exhibit excellent selectivity for the bromine at position 5, with minimal interference from the fluorine and methylsulfonyl substituents [21] . This selectivity is attributed to the higher reactivity of bromine compared to fluorine in oxidative addition reactions and the stability of the methylsulfonyl group under the reaction conditions.

The functional group tolerance of these reactions is notably broad, accommodating various sensitive functionalities without significant decomposition or side reactions [23] [14]. Common functional groups that are well-tolerated include:

  • Electron-withdrawing groups: Carbonyl, cyano, nitro, and sulfonyl groups
  • Electron-donating groups: Methoxy, amino, and alkyl groups
  • Heterocycles: Imidazole, thiazole, and oxazole rings
  • Protecting groups: Boc, Cbz, and silyl ethers

Mechanistic Studies and Catalyst Development

Recent mechanistic studies have provided detailed insights into the elementary steps of cross-coupling reactions involving halogenated pyridines [24] [20]. For 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine, computational studies indicate that the oxidative addition step is typically rate-determining, with the electron-withdrawing substituents facilitating this process through stabilization of the palladium intermediate.

The development of specialized catalyst systems has further improved the efficiency of these reactions. Second and third-generation Buchwald precatalysts show enhanced activity and stability, allowing for lower catalyst loadings and milder reaction conditions [20] [25]. These catalysts incorporate bulky, electron-rich phosphine ligands that promote rapid oxidative addition and efficient reductive elimination.

Catalyst GenerationTypical LoadingOperating TemperatureAdvantages
1st Generation10-20 mol%100-120°CBroad substrate scope
2nd Generation5-10 mol%80-100°CImproved stability
3rd Generation1-5 mol%60-80°CLow loading, mild conditions

Synthetic Applications and Pharmaceutical Relevance

The cross-coupling reactions of 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine have found extensive applications in pharmaceutical synthesis and medicinal chemistry [23] [14]. The resulting coupled products often serve as key intermediates in the synthesis of biologically active compounds, including kinase inhibitors, receptor modulators, and enzyme inhibitors.

Notable applications include:

  • Kinase Inhibitor Synthesis: The coupled products serve as scaffolds for developing protein kinase inhibitors [26] [27]
  • Receptor Ligand Development: Modification of the pyridine ring system creates selective receptor ligands
  • Enzyme Inhibitor Design: The electron-withdrawing properties enhance binding affinity to enzyme active sites

The versatility of these cross-coupling reactions allows for rapid structure-activity relationship studies and the generation of compound libraries for biological screening [28] [29].

Radical-Mediated Pathways in Sulfonyl Group Transformations

Sulfonyl Radical Generation and Reactivity

The methylsulfonyl group in 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine can participate in radical-mediated transformations through various mechanisms [11] [30]. Sulfonyl radicals are typically generated through homolytic cleavage of sulfur-oxygen bonds or through single-electron transfer processes involving sulfonyl compounds.

The methylsulfonyl radical (CH3SO2- ) exhibits electrophilic character and can participate in addition reactions with unsaturated bonds, hydrogen atom abstraction, and various coupling reactions [30] [31]. The generation of sulfonyl radicals from 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine can occur through several pathways:

  • Photochemical Cleavage: UV irradiation can induce homolytic cleavage of the S-C bond
  • Thermal Decomposition: High temperatures can promote radical formation
  • Chemical Reduction: Single-electron transfer reagents can generate sulfonyl radicals
  • Electrochemical Methods: Anodic oxidation can produce sulfonyl radicals
Radical Generation MethodConditionsEfficiencyApplications
PhotochemicalUV light, 300-400 nm60-80%Controlled radical generation
Thermal150-200°C70-85%High-temperature processes
ChemicalBu3SnH/AIBN80-90%Mild radical conditions
ElectrochemicalAnodic oxidation75-85%Selective oxidation

Beta-Elimination Reactions

One of the most significant radical-mediated transformations involving sulfonyl groups is the beta-elimination reaction, where sulfonyl radicals are expelled from carbon-centered radicals [11] [32]. For compounds containing the methylsulfonyl group, this process can lead to the formation of carbon-carbon double bonds or other unsaturated systems.

The mechanism involves:

  • Radical Formation: Generation of a carbon-centered radical adjacent to the sulfonyl group
  • Beta-Elimination: Expulsion of the sulfonyl radical with formation of a double bond
  • Sulfonyl Radical Reactions: The expelled sulfonyl radical can participate in further reactions

This transformation is particularly valuable for synthetic applications because it allows for the removal of the sulfonyl group under mild conditions while creating new functionality [11] [33]. The beta-elimination of sulfonyl radicals from 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine derivatives can be used to generate alkenes, imines, or other unsaturated compounds.

Starting MaterialElimination ProductYieldReaction Conditions
α-Alkyl sulfonesAlkenes75-85%Bu3SnH, 80°C
β-Amino sulfonesImines70-80%AIBN, 100°C
γ-Hydroxy sulfonesEnones65-75%Photolysis, RT

Sulfonyl Radical Cyclization Reactions

Sulfonyl radicals can participate in intramolecular cyclization reactions when appropriate unsaturated bonds are present in the molecule [11] [32]. For 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine derivatives containing alkene or alkyne functionalities, radical cyclization can provide access to fused ring systems.

The cyclization mechanism involves:

  • Radical Addition: The sulfonyl radical adds to the unsaturated bond
  • Cyclization: Formation of a new carbon-carbon bond
  • Termination: Hydrogen atom abstraction or other termination processes

These reactions are particularly useful for synthesizing complex heterocyclic compounds and can be applied to the construction of natural product frameworks [34] [32]. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the sulfonyl radical, promoting efficient cyclization reactions.

Oxidative Desulfonylation Reactions

The methylsulfonyl group can be removed from 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine through oxidative desulfonylation reactions [33] [35]. These transformations involve the formation of sulfonyl radicals followed by their elimination, resulting in the formation of carbon-centered radicals that can be further functionalized.

Common oxidative desulfonylation conditions include:

  • Photochemical Methods: UV irradiation in the presence of oxidants
  • Chemical Oxidants: Persulfates, peroxides, or hypervalent iodine reagents
  • Electrochemical Oxidation: Anodic oxidation in suitable electrolytes
  • Transition Metal Catalysis: Copper, iron, or manganese-catalyzed processes
Desulfonylation MethodReagentYieldAdvantages
Photochemical(NH4)2S2O8/hν70-80%Mild conditions
ChemicalPhI(OAc)275-85%High efficiency
ElectrochemicalNaClO4/MeCN80-90%Selective oxidation
Metal-catalyzedCuSO4/K2S2O885-95%Catalytic conditions

Synthetic Applications and Functional Group Transformations

The radical-mediated transformations of the methylsulfonyl group in 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine offer numerous synthetic opportunities [36] [37]. These reactions can be used to install various functional groups, construct complex molecular architectures, and modify the electronic properties of the pyridine ring.

Key applications include:

  • Alkene Formation: Beta-elimination reactions to create double bonds
  • Cyclization Reactions: Formation of fused ring systems
  • Functional Group Installation: Introduction of new substituents
  • Desulfonylation: Removal of the sulfonyl group for further functionalization

The versatility of these radical-mediated processes makes them valuable tools for synthetic chemistry and drug discovery applications [38] [32]. The ability to selectively transform the methylsulfonyl group while preserving other functional groups provides excellent synthetic flexibility.

Mechanistic Studies and Computational Analysis

Computational studies have provided detailed insights into the radical-mediated transformations of sulfonyl groups [39] [40]. Density functional theory calculations indicate that the homolytic cleavage of the S-C bond in methylsulfonyl compounds requires moderate activation energies, making these reactions feasible under mild conditions.

The computational analysis reveals that the sulfonyl radical exhibits significant electrophilic character, consistent with its reactivity patterns toward electron-rich substrates [41] [39]. The stabilization of the radical intermediate through delocalization onto the sulfur-oxygen bonds contributes to the overall thermodynamic favorability of these transformations.

Computational ParameterValueSignificance
S-C Bond Dissociation Energy65-70 kcal/molModerate cleavage energy
Sulfonyl Radical Stability-15 kcal/molThermodynamically favorable
Activation Energy (β-elimination)25-30 kcal/molAccessible under mild conditions
Reaction Exothermicity10-15 kcal/molFavorable thermodynamics

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Dates

Last modified: 08-16-2023

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